molecular formula C10H15N3O4S B1366753 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 925178-99-0

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B1366753
M. Wt: 273.31 g/mol
InChI Key: RKYIHXMEFXISKO-UHFFFAOYSA-N
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Description

“1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H15N3O4S . It has a molecular weight of 273.31 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O4S/c1-12-7-9 (6-11-12)18 (16,17)13-4-2-8 (3-5-13)10 (14)15/h6-8H,2-5H2,1H3, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid” is a solid compound . The compound should be stored at room temperature .

Scientific Research Applications

Aurora Kinase Inhibition in Cancer Treatment

1-[(1-Methyl-1H-Pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid has been identified as a component in the synthesis of Aurora kinase inhibitors, which are compounds with potential for treating cancer by inhibiting the enzyme Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Exploration in CB1 Receptor Antagonism

This compound has been studied in the context of synthesizing derivatives that affect the CB1 receptor, a target of interest for various therapeutic applications. Research includes the synthesis and evaluation of such derivatives for their interaction with the CB1 receptor (Brijesh Kumar Srivastava et al., 2008).

Development of Heterocyclic Amino Acids

The compound is also used in the synthesis of novel heterocyclic amino acids. These compounds have potential as building blocks in various chemical syntheses, especially for bioactive molecules (Gita Matulevičiūtė et al., 2021).

Antibacterial Applications

Research has been conducted on the antibacterial properties of derivatives of 1-[(1-Methyl-1H-Pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid. This includes the synthesis and evaluation of these derivatives for their efficacy against various bacterial strains (Aziz‐ur‐Rehman et al., 2017).

Anticancer Agent Synthesis

The compound has been utilized in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, investigated for their potential as anticancer agents. This research contributes to the development of new therapeutic options in oncology (A. Rehman et al., 2018).

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-12-7-9(6-11-12)18(16,17)13-4-2-8(3-5-13)10(14)15/h6-8H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYIHXMEFXISKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424648
Record name 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

CAS RN

925178-99-0
Record name 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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